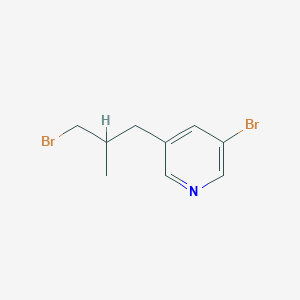

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine

Description

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is a brominated pyridine derivative featuring a branched alkyl chain at the 5-position. Its structure combines a pyridine ring with bromine substituents at positions 3 and 5, where the latter is modified with a 3-bromo-2-methylpropyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development. The dual bromine atoms enhance its reactivity in halogen-metal exchange and Suzuki-Miyaura couplings, while the alkyl chain introduces steric and electronic effects that influence its behavior in chemical transformations.

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

3-bromo-5-(3-bromo-2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H11Br2N/c1-7(4-10)2-8-3-9(11)6-12-5-8/h3,5-7H,2,4H2,1H3 |

InChI Key |

ZXGJRFSMSWRAFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CN=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine typically involves the bromination of 5-(3-bromo-2-methylpropyl)pyridine. One common method involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of bromine atoms and the pyridine ring may facilitate interactions with enzymes and receptors, leading to modulation of biological processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of compounds structurally related to 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine:

Computational and Experimental Insights

- Spectroscopic Analysis : Studies on 3-Bromo-5-(2,5-difluorophenyl)pyridine combined X-ray crystallography and density functional theory (DFT) to elucidate electronic transitions and charge distribution, methods applicable to the title compound .

- Safety Profiles : 2-Bromo-3-methylpyridine’s safety data (e.g., OSHA respirator requirements) highlight the need for careful handling of bromopyridines, a consideration relevant to the title compound .

Biological Activity

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, supported by recent studies and data.

Synthesis

The synthesis of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. The compound can be synthesized from readily available precursors, allowing for modifications that enhance its biological activity. The following table summarizes key synthetic routes:

| Synthesis Method | Description |

|---|---|

| Suzuki Coupling | Utilizes arylboronic acids to form C-C bonds with pyridine derivatives. |

| Halogenation | Involves electrophilic bromination to introduce bromine at specific positions on the pyridine ring. |

| Nucleophilic Substitution | Reactions with nucleophiles to modify side chains for enhanced activity. |

Antimicrobial Properties

Recent studies have indicated that 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). A dose-dependent response was observed, with significant reductions at concentrations ranging from 10 to 50 µM.

Anticancer Potential

Research into the anticancer effects of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine has shown promising results. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activity and loss of mitochondrial membrane potential. The IC50 value was determined to be approximately 25 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial effects against clinical isolates.

- Method : Disk diffusion method.

- Results : Effective against Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains.

-

Case Study on Anti-inflammatory Mechanism :

- Objective : Investigate the modulation of cytokine release in LPS-stimulated macrophages.

- Method : ELISA for cytokine quantification.

- Results : Significant reduction in TNF-alpha levels at 50 µM concentration.

-

Case Study on Cancer Cell Apoptosis :

- Objective : Assess the apoptotic effects on MCF-7 cells.

- Method : Flow cytometry and Western blot analysis.

- Results : Induced significant apoptosis and upregulation of pro-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.